molecular formula C10H12NO3P B2921352 Dimethyl (3-cyanobenzyl)phosphonate CAS No. 287720-52-9

Dimethyl (3-cyanobenzyl)phosphonate

Cat. No. B2921352
M. Wt: 225.184
InChI Key: QXJONTDJAWIVSY-UHFFFAOYSA-N
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Description

Dimethyl (3-cyanobenzyl)phosphonate is a chemical compound with the CAS Number: 287720-52-9 . It has a molecular weight of 225.18 and its IUPAC name is dimethyl 3-cyanobenzylphosphonate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Dimethyl (3-cyanobenzyl)phosphonate is 1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl (3-cyanobenzyl)phosphonate are not detailed in the search results, phosphonates in general can undergo a variety of reactions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can result in a P-C bond formation .


Physical And Chemical Properties Analysis

Dimethyl (3-cyanobenzyl)phosphonate is a solid at room temperature . It is stored in a sealed, dry environment .

Scientific Research Applications

1. Hydrolysis of Phosphinates and Phosphonates

  • Summary of Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
  • Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
  • Results or Outcomes : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed .

2. Detection of Chemical Warfare Agents

  • Summary of Application : This research presents a sensitive material and a surface acoustic gas sensor for detecting dimethyl methyl phosphonate .
  • Methods of Application : The microstructure and adsorption mechanism of silica molecular imprinting material were studied in detail .
  • Results or Outcomes : The sensor exhibits good selectivity and could detect 80 ppb of dimethyl methyl phosphonate within 1 min .

3. Biomedical Imaging Applications

  • Summary of Application : Phosphatase-instructed self-assembly to form higher-order nanostructures, which can be used in the design of probes for biomedical imaging applications .

4. Preparation of Phosphonic Acids

  • Summary of Application : Phosphonic acid is a functional group that is incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties .
  • Methods of Application : The most general method to prepare phosphonic acids from phosphonates is to use concentrated HCl solution (35–37% in water; ≈12 M) at reflux for 1 to 12 hours .
  • Results or Outcomes : This method is optimal for the hydrolysis of phosphinates .

5. Hydrolysis of Phosphinates and Phosphonates

  • Summary of Application : Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
  • Methods of Application : The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
  • Results or Outcomes : Despite the importance of the hydrolysis of P-esters, this field has not yet been fully surveyed .

6. Construction of P–C Bond

  • Summary of Application : The phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
  • Methods of Application : The most general method to prepare phosphonic acids from phosphonates is to use concentrated HCl solution (35–37% in water; ≈12 M) at reflux for 1 to 12 hours .
  • Results or Outcomes : This method is optimal for the hydrolysis of phosphinates .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if exposed or concerned .

Future Directions

While specific future directions for Dimethyl (3-cyanobenzyl)phosphonate are not mentioned in the search results, phosphonates in general have a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for the synthesis of phosphorus-bearing compounds is a current area of focus .

properties

IUPAC Name

3-(dimethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJONTDJAWIVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC(=CC=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (3-cyanobenzyl)phosphonate

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